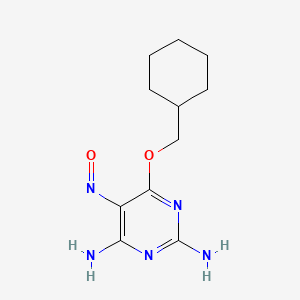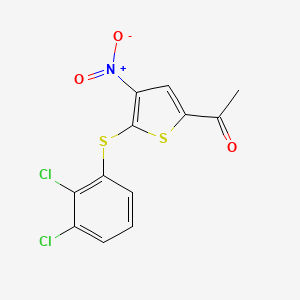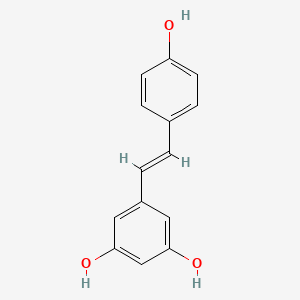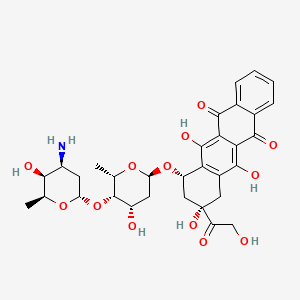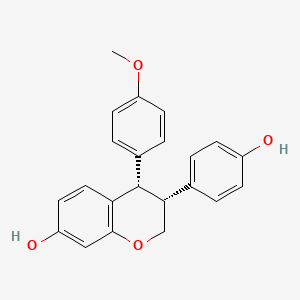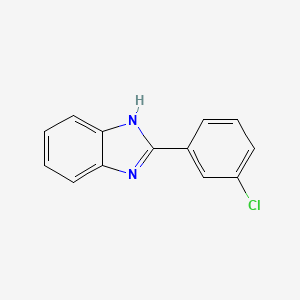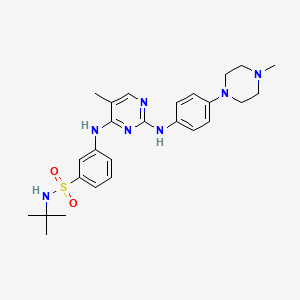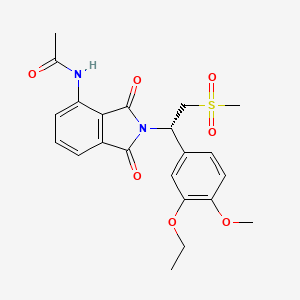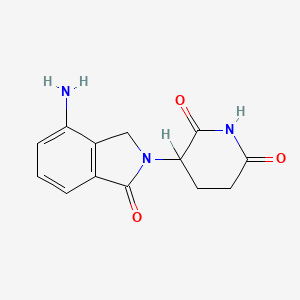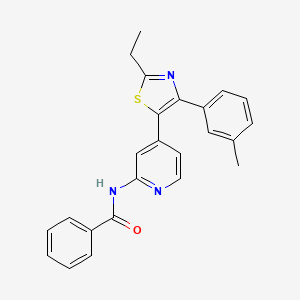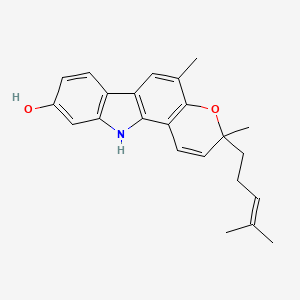
Mahanine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biología: La Mahanina ha mostrado una actividad anticancerígena significativa al inducir la apoptosis y la detención del ciclo celular en varias líneas celulares cancerosas, incluidas el cáncer de mama, pulmón y glioblastoma multiforme
Medicina: La capacidad de la Mahanina para modular las respuestas inmunitarias e inhibir la proliferación de células cancerosas la ha convertido en una candidata prometedora para el desarrollo de nuevas terapias contra el cáncer
Mecanismo De Acción
La Mahanina ejerce sus efectos principalmente a través de la generación de especies reactivas de oxígeno (ROS), lo que lleva al estrés oxidativo y al subsiguiente daño del ADN en las células cancerosas. Este estrés oxidativo desencadena una respuesta al daño del ADN (DDR) que activa las quinasas de control (Chk1 / Chk2), lo que lleva a la detención del ciclo celular en la fase G0 / G1 . Además, la Mahanina modula varias vías de señalización oncogénica, incluidas KRAS, MET, AKT, mTOR y cMYC, que contribuyen a su actividad anticancerígena .
Análisis Bioquímico
Biochemical Properties
Mahanine interacts with various enzymes, proteins, and other biomolecules, contributing to its biochemical properties. It is known to produce potent biological activities, including antioxidant properties . The carbazole alkaloids in Murraya koenigii, including this compound, have been reported to exhibit remarkable antioxidant properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of altered subtypes of breast cancer cells in vitro . In the context of Leishmania donovani, this compound-treated promastigotes underwent apoptosis through phosphatidylserine externalization, DNA fragmentation, and cell cycle arrest . It also exhibited anti-amastigote activity by nitric oxide (NO)/ROS generation along with suppression of uncoupling protein 2 and Th1-biased cytokines response through modulating STAT pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been reported to induce apoptosis in Leishmania donovani promastigotes through an early induction of reactive oxygen species (ROS), suggesting that the this compound-induced apoptosis was mediated by oxidative stress . Furthermore, this compound treatment induces the degradation of DNMT1 and DNMT3B via the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound-treated Leishmania donovani promastigotes showed an early induction of ROS within 20 minutes, which increased after one hour .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound in an acute murine model exhibited almost complete reduction of parasite burden, upregulation of NO/iNOS/ROS/IL-12, and T cell proliferation .
Subcellular Localization
It has been reported that this compound modulates the cellular localization and protein levels of DNMT1 and DNMT3B .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Mahanina se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción del compuesto de las hojas de Murraya koenigii utilizando extracción hidroalcohólica y fraccionamiento con acetato de etilo. El compuesto se purifica luego mediante cromatografía líquida de ultra rendimiento preparativa (UPLC) y su identidad se confirma mediante espectrometría de masas de cromatografía líquida (LC-MS) y espectroscopia de resonancia magnética nuclear (RMN) .
Métodos de producción industrial
La producción industrial de Mahanina generalmente implica la extracción de una fracción enriquecida en Mahanina (MEF) de Murraya koenigii. El método optimizado para la preparación de MEF garantiza la mayor producción de Mahanina con excelente actividad antiproliferativa in vitro contra células cancerosas. El MEF es estable hasta 40 °C durante al menos tres meses y conserva su actividad biológica en un amplio rango de pH .
Análisis De Reacciones Químicas
Tipos de reacciones
La Mahanina experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Una reacción notable es su interacción con especies reactivas de oxígeno (ROS), que juega un papel crucial en su mecanismo de acción .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones que involucran Mahanina incluyen óxido nítrico (NO), peróxido de hidrógeno (H2O2) y varios antioxidantes. Estas reacciones a menudo ocurren en condiciones fisiológicas, como las que se encuentran dentro de los entornos celulares .
Principales productos formados
Los principales productos formados a partir de reacciones que involucran Mahanina incluyen derivados oxidados y varios metabolitos que contribuyen a sus actividades biológicas. Por ejemplo, la generación de ROS inducida por Mahanina conduce a daño del ADN y detención del ciclo celular en las células cancerosas .
Comparación Con Compuestos Similares
La Mahanina forma parte de un grupo de compuestos conocidos como alcaloides de carbazol, que se caracterizan por su estructura aromática tricíclica. Compuestos similares incluyen:
Mahanimbina: Un derivado deshidroxilado de la Mahanina, que exhibe menor actividad apoptótica en comparación con la Mahanina.
Mahanimbicina: Un alcaloide de piranocarbazol con potente actividad inhibitoria contra la colesterol esterasa pancreática.
La capacidad única de la Mahanina para inducir la generación de ROS y modular múltiples vías de señalización la distingue de otros alcaloides de carbazol, lo que la convierte en un compuesto multiobjetivo y multifuncional con un potencial terapéutico significativo .
Propiedades
IUPAC Name |
3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMBXHWBPZZCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Mahanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28360-49-8 | |
| Record name | (R)-Mahanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 - 100 °C | |
| Record name | (R)-Mahanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?
A1: this compound disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].
Q2: How does this compound affect androgen receptor (AR) levels?
A2: this compound induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].
Q3: Does this compound affect any specific AR phosphorylation sites?
A3: Yes, this compound diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].
Q4: What is the role of CDK1 in this compound's mechanism of action?
A4: this compound inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].
Q5: How does this compound affect glioblastoma multiforme (GBM)?
A5: this compound acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].
Q6: What is the role of ROS in this compound's impact on pancreatic cancer?
A6: this compound induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.
Q8: What spectroscopic data is available to characterize this compound?
A8: this compound has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.
Q9: Which functional groups of this compound are crucial for its cytotoxic activity?
A9: Studies involving chemically modified this compound derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].
Q10: How does the presence of the C-7 hydroxyl group influence this compound's activity?
A10: this compound exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].
Q11: What is the role of the 9-NH group in this compound's activity?
A11: Methylation of the 9-NH group reduces this compound's apoptotic activity, suggesting its role in the compound's overall efficacy [].
Q12: What is known about the stability of this compound-enriched fraction (MEF)?
A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].
Q13: How does the bioavailability of this compound change when administered as MEF compared to pure this compound?
A13: Studies in rats have shown a 31% higher bioavailability of this compound when administered as MEF compared to pure this compound [].
Q14: What types of cancer cells have shown sensitivity to this compound in vitro?
A14: this compound has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].
Q15: What is the efficacy of this compound in vivo?
A15: this compound and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, this compound effectively reduced tumor growth and improved survival rates.
Q16: What is the effect of this compound on wound healing?
A16: Topical application of this compound, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.
Q17: What is the effect of geographical and seasonal variations on this compound content in Murraya koenigii?
A17: Studies have shown that the concentration of this compound and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.
Q18: What analytical techniques are used for the quantification of this compound?
A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of this compound in plant material and formulations [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


